molecular formula C23H23N3OS B2717757 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034358-58-0

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2717757
CAS No.: 2034358-58-0
M. Wt: 389.52
InChI Key: DCYCHXZSKZEIKQ-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H23N3OS and its molecular weight is 389.52. The purity is usually 95%.
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Scientific Research Applications

1. Organic Synthesis and Chemical Properties

  • Improvement of Synthesis Techniques : Feng Ta (2013) developed a novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis, achieving an overall yield of 53% from phenethylamine by using a mixture of P2O5/POCl3 as the dehydrating agent (Ta, 2013).
  • Electrochemical Properties : T. Eckert et al. (1982) explored the relationships between structure and reactivity for pyrroloquinoline and phenanthroline quinones, revealing insights into their electrochemical reductions and chemical reactivity (Eckert, 1982).

2. Photophysical Studies

  • Metalated Ir(III) Complexes : J. Shakirova et al. (2018) prepared novel diimine ligands containing developed aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline system, used in synthesizing Ir(III) luminescent complexes. These complexes showed moderate to strong phosphorescence in organic solvents (Shakirova et al., 2018).
  • Photochemical Studies : A. Castellano et al. (1975) discussed the photochemical substitution of monoazaaromatic compounds like isoquinoline in methanol, involving processes like hydrogen photoabstraction (Castellano, Catteau, & Lablache-Combier, 1975).

3. Inhibition and Enzymatic Activity

  • Butyrylcholinesterase (BChE) Inhibition : Cheng-Shi Jiang et al. (2019) designed selective BChE inhibitors from a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. These compounds showed good selectivity towards BChE over AChE and displayed anti-Aβ1–42 aggregation activity, with no evident cytotoxicity (Jiang et al., 2019).

4. Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : N. Desai et al. (2016) synthesized novel quinoline derivatives with pyrazoline and pyridine analogs, exhibiting potent antibacterial and antifungal activity, with low cytotoxicity (Desai, Patel, & Dave, 2016).
  • Antioxidant Studies : Khalida F. Al-azawi (2016) synthesized quinazolin derivatives showing significant antioxidant activity, comparable to common antioxidants like ascorbic acid (Al-azawi, 2016).

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c27-23(21-16-28-22(24-21)18-7-2-1-3-8-18)26-13-11-20(15-26)25-12-10-17-6-4-5-9-19(17)14-25/h1-9,16,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCHXZSKZEIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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